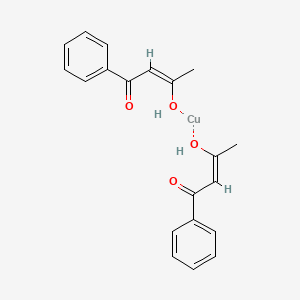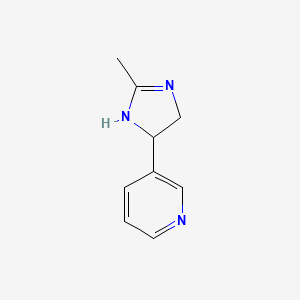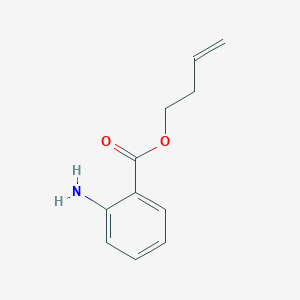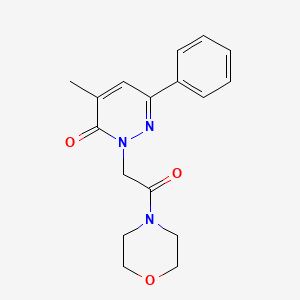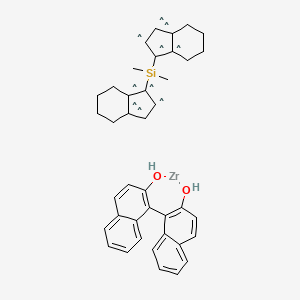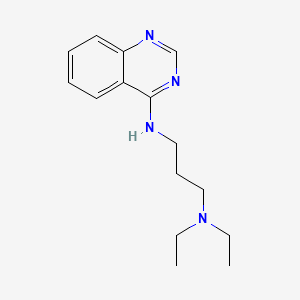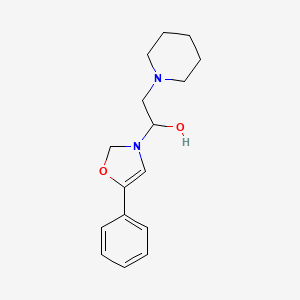
1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a phenyl group attached to an oxazole ring, which is further connected to a piperidine ring via an ethanol moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an oxazole derivative in the presence of a Lewis acid catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling of the Oxazole and Piperidine Rings: The final step involves the coupling of the oxazole and piperidine rings via an ethanol linker, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions: 1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced to form the corresponding oxazoline or oxazolidine derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of oxazoline or oxazolidine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and ion channels, leading to modulation of cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
類似化合物との比較
1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol can be compared with other similar compounds, such as:
1-(5-Phenyloxazol-3-yl)-2-(morpholin-1-yl)ethanol: Similar structure but with a morpholine ring instead of a piperidine ring.
1-(5-Phenyloxazol-3-yl)-2-(pyrrolidin-1-yl)ethanol: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-(5-Phenyloxazol-3-yl)-2-(azepan-1-yl)ethanol: Similar structure but with an azepane ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific combination of the oxazole, phenyl, and piperidine rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C16H22N2O2 |
|---|---|
分子量 |
274.36 g/mol |
IUPAC名 |
1-(5-phenyl-2H-1,3-oxazol-3-yl)-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C16H22N2O2/c19-16(12-17-9-5-2-6-10-17)18-11-15(20-13-18)14-7-3-1-4-8-14/h1,3-4,7-8,11,16,19H,2,5-6,9-10,12-13H2 |
InChIキー |
IXSSPBTZDQURHB-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC(N2COC(=C2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


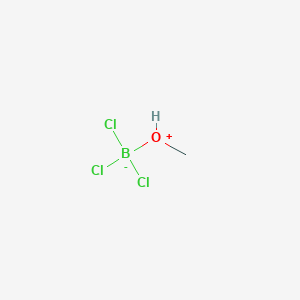
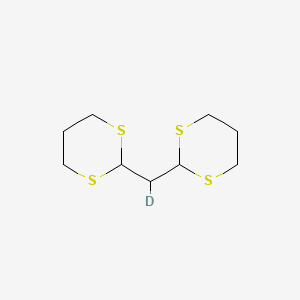
![Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-](/img/structure/B13819686.png)


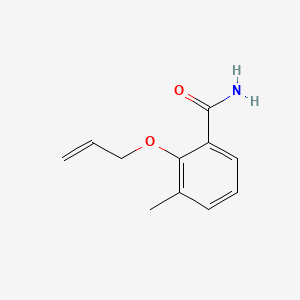
![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)
![25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene](/img/structure/B13819714.png)
